molecular formula C14H9BrF2O2 B5854456 2,4-difluorobenzyl 3-bromobenzoate

2,4-difluorobenzyl 3-bromobenzoate

Cat. No.: B5854456
M. Wt: 327.12 g/mol
InChI Key: ODHUVQQKFWNGPZ-UHFFFAOYSA-N
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Description

2,4-Difluorobenzyl 3-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a difluorobenzyl group attached to a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2,4-difluorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

  • Dissolve 3-bromobenzoic acid in a suitable solvent like dichloromethane.
  • Add 2,4-difluorobenzyl alcohol to the solution.
  • Introduce a catalytic amount of sulfuric acid.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzyl 3-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzoate moiety can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The difluorobenzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2,4-difluorobenzyl 3-bromobenzyl alcohol.

    Oxidation: 2,4-difluorobenzoic acid and 3-bromobenzoic acid.

Scientific Research Applications

2,4-Difluorobenzyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-bromobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary but often include enzymes or receptors that are critical for disease processes.

Comparison with Similar Compounds

    2,4-Difluorobenzyl bromide: Shares the difluorobenzyl group but lacks the ester functionality.

    3-Bromobenzoic acid: Contains the bromobenzoate moiety but lacks the difluorobenzyl group.

    2,4-Difluorobenzoic acid: Contains the difluorobenzyl group but lacks the bromobenzoate moiety.

Uniqueness: 2,4-Difluorobenzyl 3-bromobenzoate is unique due to the combination of both the difluorobenzyl and bromobenzoate groups, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

(2,4-difluorophenyl)methyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2O2/c15-11-3-1-2-9(6-11)14(18)19-8-10-4-5-12(16)7-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHUVQQKFWNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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